(R)-4-Methyl-piperazine-2-carboxylic acid is a chiral compound belonging to the class of piperazine derivatives, which are characterized by a piperazine ring substituted with various functional groups. This compound is particularly notable for its applications in pharmaceutical chemistry and as an intermediate in the synthesis of biologically active molecules. It is often utilized in the development of drugs due to its structural properties that can influence biological activity.
This compound can be classified under the category of amino acids and piperazine derivatives. It is derived from piperazine, a cyclic amine, and is distinguished by the presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the piperazine ring. The chirality of this compound is significant as it can affect the pharmacodynamics and pharmacokinetics of potential drug candidates.
The synthesis of (R)-4-Methyl-piperazine-2-carboxylic acid typically involves several methods, including asymmetric synthesis and hydrogenation processes. One common approach is through the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, which can be carried out under various conditions:
The process often involves multiple steps, including protection-deprotection strategies for functional groups, followed by purification techniques such as chromatography to isolate the desired compound in high purity.
(R)-4-Methyl-piperazine-2-carboxylic acid has a molecular formula of and a molecular weight of approximately 144.17 g/mol. The structure features:
The stereochemistry is crucial; the (R) configuration indicates the spatial arrangement around the chiral center, which significantly influences its biological interactions.
(R)-4-Methyl-piperazine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity profile allows it to serve as a versatile building block in synthetic organic chemistry .
The mechanism of action for (R)-4-Methyl-piperazine-2-carboxylic acid primarily revolves around its role as a structural component in various pharmacologically active compounds. Its ability to form hydrogen bonds due to the presence of both amine and carboxylic acid functional groups facilitates interactions with biological targets such as enzymes or receptors.
In drug formulations, this compound can modulate receptor activity or enzyme function through conformational changes induced by binding interactions. The specific mechanism often depends on the target protein or enzyme involved .
(R)-4-Methyl-piperazine-2-carboxylic acid exhibits several notable physical and chemical properties:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into its structural characteristics, confirming functional groups and stereochemistry .
(R)-4-Methyl-piperazine-2-carboxylic acid finds applications across various fields:
Piperazine ranks among the most strategically valuable nitrogen heterocycles in contemporary drug design, with >20 FDA-approved drugs incorporating this scaffold between 2011–2023 [6]. The chiral (R)-4-methyl-piperazine-2-carboxylic acid derivative exemplifies advanced structural evolution beyond simple N-alkyl/aryl piperazines. Chirality introduces critical stereochemical precision for target engagement, as evidenced by kinase inhibitors (e.g., palbociclib, ribociclib) where the piperazine moiety positions pharmacophores in solvent-exposed regions near Thr107/Asp104 residues [6]. The C2-carboxylic acid functionality enables conjugation versatility – permitting peptide coupling, metallocomplex formation, or salt modification to optimize solubility and bioavailability. This contrasts with unsubstituted piperazines, which primarily serve as basic hydrophilic groups for pharmacokinetic optimization rather than direct target binding [6] [8].
Table 1: Therapeutic Applications of Chiral Piperazine Derivatives
Drug Name | Therapeutic Area | Role of Piperazine Moiety |
---|---|---|
Palbociclib | Metastatic breast cancer | Positions 2-aminopyrimidine hinge binder; enhances solubility |
Ribociclib | Metastatic breast cancer | Optimizes membrane penetration via charge modulation |
Vortioxetine | Depression | Enables multitarget engagement of serotonergic receptors |
Abemaciclib | Metastatic breast cancer | Facilitates CDK4/6 selectivity via hydrogen bonding network |
This compound (CAS# 2165618-14-2, C₆H₁₂N₂O₂, MW 144.17 g/mol) contains three key structural elements conferring pharmaceutical utility:
The Boc-protected derivative ((R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, C₁₁H₂₀N₂O₄) serves as a key synthetic intermediate. Its tert-butoxycarbonyl group prevents N4 protonation during solid-phase peptide synthesis, while the carboxylic acid permits resin loading [5]. Molecular modeling confirms the (R)-enantiomer’s superior fit in AChE’s catalytic anionic site (CAS) versus the (S)-form, due to optimal hydrogen bonding geometry with Glu199 [1].
Table 2: Physicochemical Properties of Key Derivatives
Parameter | (R)-4-Methyl-piperazine-2-carboxylic acid | Boc-Protected Derivative |
---|---|---|
CAS Number | 2165618-14-2 | VCID: VC13689832 |
Molecular Formula | C₆H₁₂N₂O₂ | C₁₁H₂₀N₂O₄ |
Molecular Weight | 144.17 g/mol | 244.29 g/mol |
Key Functional Groups | Carboxylic acid, tertiary amine | tert-Butyl carbamate, carboxylic acid |
Primary Role | Active pharmacophore | Synthetic intermediate for peptide coupling |
Despite promising applications, significant challenges persist:
Emerging priorities include developing enantioselective catalytic routes (>90% ee), systematic profiling of (R) vs. (S) pharmacology, and leveraging the carboxylic acid for bioconjugation in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). The Boc-protected variant’s commercial availability [5] facilitates such studies, positioning this chiral scaffold for expanded therapeutic exploration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: